(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile features a unique hybrid structure combining a thiazole core, acrylonitrile moiety, and substituted aromatic rings. Its design integrates a 5-chloro-2-methylphenylamino group and a 4-methoxyphenyl-thiazolyl unit, which may influence electronic properties, solubility, and intermolecular interactions. This analysis focuses on structural and functional comparisons with similar compounds to elucidate substituent effects and crystallographic behavior.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-3-6-16(21)9-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-7-17(25-2)8-5-14/h3-9,11-12,23H,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJINHHUZDHAB-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(4-methoxyphenyl)thioamide with α-haloketones under basic conditions.
Amination: The thiazole derivative is then subjected to amination with 5-chloro-2-methylaniline in the presence of a suitable catalyst.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
In Vitro Studies
In vitro evaluations have revealed that this compound exhibits a mean growth inhibition (GI50) value indicative of its potency against cancer cells. For example, compounds structurally related to this one have shown GI50 values around 15.72 μM, highlighting the potential for developing new anticancer agents .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives, including those related to the target compound. These studies typically involve assessing the compound's efficacy in inhibiting cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and others, providing a comparative basis for evaluating its therapeutic potential .
Antibacterial Properties
The antibacterial activity of thiazole derivatives has been well-documented in literature. Compounds similar to (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been tested against various gram-positive and gram-negative bacteria, showing promising results. For instance, a study indicated that thiazole derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Evaluation Methods
The evaluation of antimicrobial activity typically involves measuring the zone of inhibition in agar diffusion assays or determining minimum inhibitory concentrations (MICs). These methods provide quantitative data on the effectiveness of the compound against specific bacterial strains, contributing to its potential application in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiazole ring or alterations in the acrylonitrile moiety can significantly impact biological activity.
Modifications and Their Effects
Research has shown that modifications such as changing halogen substitutions or altering functional groups can enhance anticancer or antimicrobial properties. For example, substituting different alkyl groups or aromatic rings can lead to improved potency and selectivity against target cells .
Mechanism of Action
The mechanism of action of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the specific application and context. For example, in medicinal chemistry, it might inhibit a particular enzyme or modulate a receptor to exert its effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
Halogen Substitution (Cl vs. F): Compounds 4 and 5 from and —4-(4-chlorophenyl)-thiazole and 4-(4-fluorophenyl)-thiazole derivatives—exhibit isostructural triclinic (P 1̄) symmetry with nearly identical molecular conformations. However, the Cl substituent in 4 introduces minor adjustments in crystal packing compared to the F substituent in 5, highlighting halogen-dependent lattice adaptations .
Methoxy vs. Nitro/Chloro Groups: The target compound’s 4-methoxyphenyl group contrasts with nitro (e.g., ’s 4-phenyl-3-nitroanilino derivative) and chloro (’s 5-chloro-2-(4-methoxyphenyl)-benzothiazole) substituents. Methoxy groups enhance electron-donating capacity and may improve solubility compared to electron-withdrawing nitro groups. ’s benzothiazole derivative exhibits a dihedral angle of 15.7° between the benzothiazole and methoxyphenyl planes, suggesting moderate conjugation .
Table 1: Substituent Effects on Key Structural Parameters
†Inferred from analogous acrylonitrile-thiazole systems (e.g., –9).
Hydrogen Bonding and Intermolecular Interactions
Resonance-Assisted Hydrogen Bonding (RAHB): ’s sulfonyl-acrylonitrile derivative forms a six-membered RAHB ring (N–H⋯O), shortening C=C and elongating C–N bonds compared to non-RAHB analogs. In contrast, the target compound’s amino and nitrile groups may facilitate N–H⋯N or N–H⋯S interactions, though direct evidence is lacking .
Crystal Packing Motifs:
’s triazole-thione derivative forms a hexamer via N–H⋯O/S and O–H⋯S bonds. Similarly, halogen-substituted thiazoles () pack via weak C–H⋯X (X = Cl, F) interactions. The target compound’s chloro and methoxy groups could promote similar halogen- or oxygen-mediated packing .
Electronic and Reactivity Profiles
Electron-Donating vs.
The target compound’s chloro and methoxy substituents may modulate bioactivity by balancing lipophilicity and membrane permeability .
Biological Activity
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound features a thiazole moiety, which is known for contributing to various biological activities. The thiazole ring is linked to an acrylonitrile group and substituted with a 5-chloro-2-methylphenyl amino group and a 4-methoxyphenyl group. The structural configuration plays a crucial role in the compound's interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. A study demonstrated that certain thiazole derivatives had IC50 values lower than 30 µM against various cancer types, suggesting that modifications in their structure can enhance their cytotoxic effects .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have also been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating Alzheimer's disease. The presence of specific substituents on the thiazole structure can enhance AChE inhibition. For instance, some derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells through interaction with Bcl-2 proteins, promoting cell death .
Case Studies
- Anticancer Activity : In vitro studies on thiazole derivatives demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against human glioblastoma and melanoma cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of thiazole-based compounds through their ability to inhibit AChE, suggesting a possible therapeutic application in neurodegenerative diseases .
Data Summary Table
Q & A
Q. What are the established synthetic routes for (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, leveraging thiazole ring formation and acrylonitrile functionalization. Key steps include:
- Thiazole Core Synthesis : Reacting 4-(4-methoxyphenyl)thiazol-2-amine derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane, followed by recrystallization from ethanol-DMF mixtures .
- Acrylonitrile Coupling : Introducing the (5-chloro-2-methylphenyl)amino group via nucleophilic substitution or condensation under controlled temperature (20–25°C) to retain stereoselectivity .
- Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and X-ray crystallography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H-NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acrylonitrile protons at δ 2.8–3.2 ppm) .
- FT-IR : Confirms functional groups (C≡N stretch ~2200 cm, thiazole C-S at 650–750 cm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (E)-configuration) using SHELXL software for refinement .
- Elemental Analysis : Validates purity (C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the primary challenges in isolating and purifying this compound?
Methodological Answer:
- Isomer Separation : The (E)- and (Z)-isomers require chiral chromatography or fractional crystallization using ethanol/water mixtures .
- Byproduct Removal : Unreacted thiazole intermediates (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) are removed via silica gel chromatography (hexane/ethyl acetate, 3:1) .
- Solvent Traces : Lyophilization or vacuum drying ensures residual solvents (dioxane, DMF) are below ICH limits .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., TEA) to identify optimal conditions. For example, higher TEA concentrations (1.5 eq.) improve acrylonitrile coupling yields from 75% to 89% .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., isomerization) by precise control of residence time and temperature .
- Catalyst Screening : Palladium or copper catalysts may enhance coupling efficiency for the aryl-amino group .
Q. How can computational methods predict the compound’s reactivity and binding interactions?
Methodological Answer:
- DFT Calculations : Model the (E)-isomer’s stability (e.g., Gibbs free energy differences >2 kcal/mol favor the (E)-form) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the thiazole nitrogen and π-π stacking of the methoxyphenyl group .
- MD Simulations : Assess conformational flexibility in solvent (e.g., water vs. DMSO) to guide solubility studies .
Q. How should contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Data Reconciliation : Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies >10° suggest dynamic motion in solution .
- High-Resolution Techniques : Use C-NMR CP/MAS to validate solid-state vs. solution structures .
- SHELX Refinement : Adjust thermal parameters and occupancy rates to resolve crystallographic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
